molecular formula C11H7ClF3N3O2 B15056066 Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate

Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B15056066
M. Wt: 305.64 g/mol
InChI Key: GUMBLHQGELNTJW-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne in the presence of a copper catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

    Reduction: Reduction reactions can target the chlorophenyl group.

    Substitution: The trifluoromethyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the chlorophenyl group.

    Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl or chlorophenyl groups.

Scientific Research Applications

Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antifungal and antibacterial properties.

    Industry: Utilized in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions disrupt the normal function of the target molecules, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    Methyl 2-(2-bromophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate: The bromine atom replaces the chlorine, affecting its reactivity and biological activity.

Uniqueness

The presence of both the trifluoromethyl and chlorophenyl groups in Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate makes it unique. These groups enhance its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H7ClF3N3O2

Molecular Weight

305.64 g/mol

IUPAC Name

methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)triazole-4-carboxylate

InChI

InChI=1S/C11H7ClF3N3O2/c1-20-10(19)8-9(11(13,14)15)17-18(16-8)7-5-3-2-4-6(7)12/h2-5H,1H3

InChI Key

GUMBLHQGELNTJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(N=C1C(F)(F)F)C2=CC=CC=C2Cl

Origin of Product

United States

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